Proven Integration as the Core Biaryl Fragment in a Phase 1 Human PET Radiotracer Targeting S1PR1
The compound constitutes the 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl fragment of [11C]CS1P1, a radiotracer that entered Phase 1 clinical evaluation for PET imaging of sphingosine-1-phosphate receptor 1 (S1PR1) [1]. In vitro, CS1P1 (containing this biphenyl fragment) binds S1PR1 with an IC50 of 2.13 nM and exhibits >1000-fold selectivity over other S1P receptor subtypes [2]. The nearest positional isomer, 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (xenalipin, CAS 84392-17-6), is a hypolipidemic agent with no reported S1PR1 affinity and has never been advanced as a PET radiotracer [3]. The des-methyl analog 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7, MW 266.22) lacks the 2'-methyl group required for the pharmacophore and has not been validated in any S1PR1-targeted imaging context [4]. Thus, among commercially available biphenyl-4-carboxylic acids, only the target compound's specific substitution pattern has been validated in a human-use radiotracer synthesis.
| Evidence Dimension | Use in clinically evaluated S1PR1 PET radiotracer |
|---|---|
| Target Compound Data | Core fragment of [11C]CS1P1; IC50 = 2.13 nM, >1000-fold selectivity; validated cGMP synthesis with >95% radiochemical purity [1][2] |
| Comparator Or Baseline | 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin, CAS 84392-17-6): no S1PR1 affinity reported, no PET tracer application; 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7): no pharmacologically relevant data as S1PR1 imaging fragment |
| Quantified Difference | Infinite-fold differentiation — only the target compound has demonstrated integration into a Phase 1 human S1PR1 PET tracer |
| Conditions | Binding assay: [3H]CS1P1 vs. human S1PR1 overexpressed in cell membranes; PET imaging in healthy human volunteers (5 male, 6 female) |
Why This Matters
Procurement of this specific compound, rather than a simpler biphenyl-4-carboxylic acid analog, is mandatory for any research group replicating or building upon the [11C]CS1P1 radiotracer program.
- [1] Luo Z, Gu J, Dennett RC, Gaehle GG, Perlmutter JS, Chen DL, Benzinger TLS, Tu Z. Automated production of a sphingosine-1 phosphate receptor 1 (S1P1) PET radiopharmaceutical [11C]CS1P1 for human use. Appl Radiat Isot. 2019 Oct;152:57-63. PMID: 31280104. View Source
- [2] Brier MR, Hamdi M, Rajamanikam J, et al. Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants. J Nucl Med. 2023;64(2):268-274. DOI: 10.2967/jnumed.121.263189. View Source
- [3] NCATS Inxight Drugs. XENALIPIN. https://inxight.ncats.io/substance/XENALIPIN (accessed 2026-05-01). View Source
- [4] ChemSpace. 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | CAS 198205-79-7. https://chem-space.com/CSSB00000519443-DC294A (accessed 2026-05-01). View Source
